molecular formula C23H15ClO3 B2891211 (3Z)-3-[(4-chlorophenyl)methylidene]-5-(4-phenoxyphenyl)-2,3-dihydrofuran-2-one CAS No. 872603-39-9

(3Z)-3-[(4-chlorophenyl)methylidene]-5-(4-phenoxyphenyl)-2,3-dihydrofuran-2-one

Cat. No.: B2891211
CAS No.: 872603-39-9
M. Wt: 374.82
InChI Key: WUFILFSSMGXJSX-JXAWBTAJSA-N
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Description

(3Z)-3-[(4-chlorophenyl)methylidene]-5-(4-phenoxyphenyl)-2,3-dihydrofuran-2-one is a synthetic organic compound characterized by its unique structural features. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure comprises a furanone ring substituted with chlorophenyl and phenoxyphenyl groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-[(4-chlorophenyl)methylidene]-5-(4-phenoxyphenyl)-2,3-dihydrofuran-2-one typically involves a multi-step process. One common method includes the aldol condensation of 4-chlorobenzaldehyde with 4-phenoxyacetophenone, followed by cyclization to form the furanone ring. The reaction conditions often require the use of a base, such as sodium hydroxide, and an organic solvent, like ethanol, under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-[(4-chlorophenyl)methylidene]-5-(4-phenoxyphenyl)-2,3-dihydrofuran-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Ammonia or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

(3Z)-3-[(4-chlorophenyl)methylidene]-5-(4-phenoxyphenyl)-2,3-dihydrofuran-2-one has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (3Z)-3-[(4-chlorophenyl)methylidene]-5-(4-phenoxyphenyl)-2,3-dihydrofuran-2-one involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication.

Comparison with Similar Compounds

Similar Compounds

  • (3Z)-3-[(4-bromophenyl)methylidene]-5-(4-phenoxyphenyl)-2,3-dihydrofuran-2-one
  • (3Z)-3-[(4-methylphenyl)methylidene]-5-(4-phenoxyphenyl)-2,3-dihydrofuran-2-one
  • (3Z)-3-[(4-nitrophenyl)methylidene]-5-(4-phenoxyphenyl)-2,3-dihydrofuran-2-one

Uniqueness

(3Z)-3-[(4-chlorophenyl)methylidene]-5-(4-phenoxyphenyl)-2,3-dihydrofuran-2-one is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(3Z)-3-[(4-chlorophenyl)methylidene]-5-(4-phenoxyphenyl)furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClO3/c24-19-10-6-16(7-11-19)14-18-15-22(27-23(18)25)17-8-12-21(13-9-17)26-20-4-2-1-3-5-20/h1-15H/b18-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUFILFSSMGXJSX-JXAWBTAJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CC(=CC4=CC=C(C=C4)Cl)C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=C/C(=C/C4=CC=C(C=C4)Cl)/C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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